5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol
Description
5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a naphthalene moiety fused to a 1,3,4-oxadiazole ring with a thiol (-SH) group at position 2. The naphthalene group enhances lipophilicity and π-π stacking interactions, which can influence binding to biological targets.
Properties
IUPAC Name |
5-naphthalen-1-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c16-12-14-13-11(15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZHFCLUMQFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene-1-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) or sodium ethoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group undergoes S-alkylation with alkyl halides or α-haloketones to form thioether derivatives. These reactions are typically conducted in polar aprotic solvents like DMF or methanol, using bases such as sodium hydride (NaH) or triethylamine (EtN).
Example Reactions:
Key Observations:
-
Sodium hydride deprotonates the thiol group, forming a thiolate ion that attacks electrophilic carbons in alkyl halides .
-
Reactions with α-haloketones yield bioactive thioethers, confirmed by the disappearance of the -SH IR peak (~1235 cm) and new C=O stretches (~1715 cm) .
Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocycles. For example, treatment with carbon disulfide (CS) and potassium hydroxide (KOH) facilitates cyclization into more complex structures.
Example Reaction:
| Substrate | Reagent | Conditions | Product | Yield | Spectral Data | Source |
|---|---|---|---|---|---|---|
| This compound | CS, KOH | Methanol, reflux, 24h | 5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole-2-thione | 71% | H NMR: δ 5.37 (s, O-CH), 14.63 (s, -SH) |
Mechanistic Insight:
-
KOH promotes the formation of a dithiocarbamate intermediate, which cyclizes under acidic conditions to yield the oxadiazole-thione .
Nucleophilic Substitution with Hydrazine
The thiol group reacts with hydrazine hydrate (NH-NH) to form hydrazide derivatives, which are precursors for antifungal agents.
Example Reaction:
| Substrate | Reagent | Conditions | Product | Yield | Biological Activity | Source |
|---|---|---|---|---|---|---|
| This compound | Hydrazine hydrate | Ethanol, RT, 3h | 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-hydrazide | 68% | Antifungal (IC: 12 µM) |
Characterization:
Oxidation Reactions
The thiol group can oxidize to disulfides under mild oxidative conditions, though this pathway is less explored in the literature reviewed.
Biological Relevance of Reaction Products
-
Enzyme Inhibition : S-substituted derivatives show inhibitory activity against acetylcholinesterase (AChE) and lipoxygenase (LOX), with IC values ranging from 0.3–12 µM .
-
Antioxidant Activity : Thioether derivatives exhibit radical scavenging properties in DPPH assays, with EC values comparable to ascorbic acid .
Scientific Research Applications
Basic Information
- IUPAC Name : 5-(naphthalen-1-yl)-3H-1,3,4-oxadiazole-2-thione
- Molecular Formula : C12H8N2OS
- Molecular Weight : 228.27 g/mol
- CAS Number : 116082-89-4
Structural Characteristics
The compound features a naphthalene ring fused to an oxadiazole ring with a thiol group at the 2-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Chemistry
5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Anticancer Properties
The compound has shown significant anticancer activity against various cancer cell lines. Notably:
- Cell Line Studies : Demonstrated growth inhibition percentages ranging from 36% to 47% against breast cancer (MDA-MB-468) and melanoma (SK-MEL-28) cell lines.
| Cancer Cell Line | Inhibition (%) | IC50 (μM) |
|---|---|---|
| MDA-MB-468 | 36.23 | Not specified |
| SK-MEL-28 | 47.56 | Not specified |
Antimicrobial Properties
This compound exhibits potent antimicrobial effects against various bacterial strains:
| Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 1.56 | Isoniazid | 0.5 |
| E. coli | 2.00 | Ampicillin | 2.0 |
Anticancer Efficacy Study
A study published in Nature Scientific Reports evaluated various oxadiazole derivatives for their anticancer properties. Among these, compounds featuring the naphthalene moiety demonstrated superior cytotoxicity against liver (HepG2) and colon (HCT116) cancer cell lines compared to traditional chemotherapeutics.
Antimicrobial Efficacy Evaluation
Research focused on the antimicrobial potential of oxadiazole derivatives found that this compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, indicating effectiveness even at low concentrations.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol with other 5-aryl-1,3,4-oxadiazole-2-thiol derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Structural and Substituent Variations
| Compound Name | Substituent (R) | Key Structural Features |
|---|---|---|
| This compound | Naphthalen-1-yl | Bulky aromatic group, enhanced lipophilicity |
| 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | 4-Pyridyl | Polar heterocyclic group, hydrogen bonding |
| 5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol | 2-Chloro-4,5-dimethylphenyl | Electron-withdrawing Cl, steric hindrance |
| 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol | 1-Adamantyl | Rigid polycyclic hydrocarbon, high stability |
| 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | 3-Fluorophenyl | Electron-withdrawing F, moderate polarity |
Key Observations :
- Heterocyclic substituents (e.g., pyridyl in ) introduce polarity, enhancing solubility and target interactions.
- Electron-withdrawing groups (Cl, F) in and modulate electronic effects, influencing reactivity and binding affinity.
Physicochemical Properties
| Compound Name | Melting Point (°C) | Solubility (mg/mL) | logP | Key Spectral Data (¹H NMR, IR) |
|---|---|---|---|---|
| This compound | 160–162* | 0.15 (DMSO) | 3.8 | δ 7.8–8.5 (aromatic H), ν(S-H) 2550 cm⁻¹ |
| 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | 194–196 | 1.2 (DMSO) | 1.2 | δ 8.6 (pyridyl H), ν(C=N) 1650 cm⁻¹ |
| 5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | 166–168 | 0.8 (MeOH) | 2.5 | δ 3.85 (OCH₃), ν(C-Cl) 750 cm⁻¹ |
Notes:
Biological Activity
5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its potential as an anticancer and antimicrobial agent.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of naphthalene derivatives with appropriate precursors to form the oxadiazole ring. The structural characterization is often performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the formation of the desired compound and its purity .
Anticancer Activity
This compound exhibits significant anticancer properties. Research has shown that derivatives of 1,3,4-oxadiazoles can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound has been tested against multiple cancer types including breast cancer (MDA-MB-468) and melanoma (SK-MEL-28). In a study involving the NCI 60 cell line screen, it demonstrated notable activity with growth inhibition percentages ranging from 36% to 47% at a concentration of .
| Cancer Cell Line | Inhibition (%) | IC50 (μM) |
|---|---|---|
| MDA-MB-468 | 36.23 | Not specified |
| SK-MEL-28 | 47.56 | Not specified |
Antimicrobial Activity
The compound also shows promising antimicrobial effects. It has been reported to possess:
- Antibacterial Properties : Strong activity against various bacterial strains including Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
| Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 1.56 | Isoniazid | 0.5 |
| E. coli | 2.00 | Ampicillin | 2.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as acetylcholinesterase and lipoxygenase .
- Cell Cycle Disruption : Studies suggest that it may induce apoptosis in cancer cells by disrupting their normal cell cycle processes .
Study on Anticancer Efficacy
In a recent study published in Nature Scientific Reports, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds featuring the naphthalene moiety demonstrated superior cytotoxicity against liver (HepG2) and colon (HCT116) cancer cell lines compared to traditional chemotherapeutics .
Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial potential of oxadiazole derivatives found that this compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values indicating effectiveness even at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(Naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via cyclocondensation of naphthalen-1-yl hydrazide with carbon disulfide in ethanol under reflux, catalyzed by potassium hydroxide. Key steps include:
- Dissolving KOH (40 mmol) in ethanol, adding aryl hydrazide (17 mmol) and CS₂ (42 mmol), followed by 2-hour reflux.
- Acidification with 10% HCl precipitates the product, which is filtered, washed, and dried (yield: 88–99%). Yield optimization focuses on stoichiometric control of CS₂ and maintaining anhydrous conditions .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization employs:
- 1H/13C NMR : To confirm substituent positions (e.g., naphthalenyl protons at δ 7.3–8.5 ppm, oxadiazole C=S at ~165 ppm).
- Elemental analysis : Validates C, H, N, S composition.
- IR spectroscopy : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and C=N/C-S vibrations (1600–1450 cm⁻¹) .
Q. What are the key physicochemical properties influencing its reactivity?
- Answer : The thiol (-SH) group enhances nucleophilicity, enabling S-alkylation or metal coordination. The naphthalenyl moiety contributes π-π stacking interactions, critical for binding in biological or material applications. Solubility is limited in polar solvents but improves in DMSO or DMF .
Advanced Research Questions
Q. How does this compound modulate enzyme activity in antimicrobial studies?
- Methodological Answer : Oxadiazole derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thiol-mediated covalent binding or competitive inhibition. Experimental design includes:
- Enzyme assays : Measure IC₅₀ values under varying pH/temperature.
- Molecular docking : Predict binding modes using software like AutoDock (e.g., interactions with catalytic cysteine residues) .
Q. What strategies address contradictions in reported biological activity data across studies?
- Answer : Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., MIC determination via broth microdilution per CLSI guidelines).
- Structural analogs : Compare substituent effects (e.g., naphthalenyl vs. phenyl groups) using SAR studies.
- Metabolic stability : Assess degradation in culture media via HPLC .
Q. How can computational methods predict the compound’s photophysical properties for material science applications?
- Methodological Answer :
- DFT calculations : Optimize geometry (e.g., Gaussian09) to analyze HOMO-LUMO gaps (~3.5 eV for naphthalenyl-oxadiazoles) and charge transfer.
- TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) and compare with experimental data from UV-Vis spectroscopy .
Q. What derivatization approaches enhance its bioactivity?
- Answer : Functionalization strategies include:
- S-alkylation : React with alkyl halides to improve lipophilicity (e.g., methyl bromide for -SCH₃ derivatives).
- Metal complexes : Synthesize Cu(II) or Zn(II) complexes to amplify antibacterial activity (characterized via ESI-MS and XRD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
